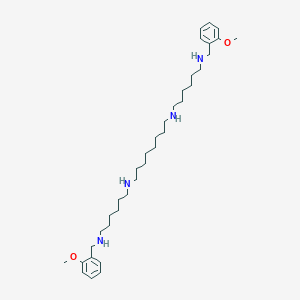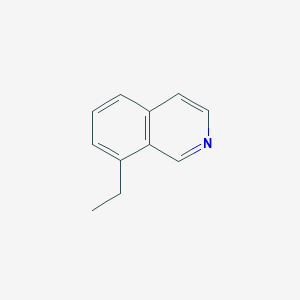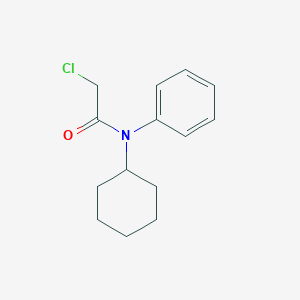
2-chloro-N-cyclohexyl-N-phenylacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-N-cyclohexyl-N-phenylacetamide and related compounds involves intricate processes that have been explored in several studies. For example, the synthesis of N-phenyl-2,2-dichloroacetamide derivatives highlights the complexity and precision required in chemical synthesis techniques (Choudhary, Bee, Gupta, & Tandon, 2013). These processes often involve multiple steps, including the use of specific catalysts and conditions to achieve the desired chemical structure.
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-cyclohexyl-N-phenylacetamide is crucial for understanding its properties and reactivity. Studies using techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy have been conducted to determine the vibrational characteristics and structural details of similar compounds (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009). These analyses provide insights into the compound's molecular geometry, bond lengths, and angles, which are essential for predicting its behavior in chemical reactions.
Chemical Reactions and Properties
The chemical reactions involving 2-Chloro-N-cyclohexyl-N-phenylacetamide include various transformations and interactions with other chemical entities. Research has shown that derivatives of N-phenyl-2,2-dichloroacetamide participate in reactions that elucidate their reactivity and potential for forming new compounds (Arjunan, Mohan, Subramanian, & Gowda, 2004). These studies are pivotal for expanding the applications of such compounds in various fields.
Applications De Recherche Scientifique
Antifungal and Pharmacokinetic Properties : 2-chloro-N-phenylacetamide exhibits promising antifungal potential, favorable pharmacokinetic profiles for oral administration, and low cytotoxic and genotoxic potential, making it a candidate for in vivo studies (Ferreira et al., 2023).
Cyclization Reactions : It is used in photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides to produce quinoxalin-2(1H)-ones and spiro[cyclohexene-1,2'-imidazol] (Li et al., 2013).
Electrochemical Reduction : The electrochemical reduction of 2-chloro-N-phenylacetamides at carbon and silver cathodes in dimethylformamide leads to dechlorinated amide and N-alkyl-N-phenylaniline, indicating potential in chemical synthesis (Pasciak et al., 2014).
Lipophilicity and Biological Activity Prediction : RP-TLC is effective in expressing lipophilicity and biological activity of N-cyclohexyl-N-substituted-2-phenylacetamide derivatives, aiding in pharmacokinetics prediction (Vaštag et al., 2011).
One-Pot Synthesis : A one-pot, five-component reaction efficiently synthesizes diverse N-cyclohexyl-2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-benzo[b][1,5]diazepin-3-yl)-2-phenylacetamides (Faraz et al., 2017).
Ring-Annulated Thiazolo[3,2-a]pyrimidinones Synthesis : It serves as a synthetic route for forming ring-annulated thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks (Janardhan et al., 2014).
Antibacterial Activity : 2aryloxy-N-phenylacetamide and N′-(2aryloxyoxyacetyl) benzohydrazide derivatives show promising antibacterial activity against P. aeruginosa and S. aureus (Yele et al., 2021).
Conformational Isomers : Unsymmetrically N-methyl-N-cycloalkyl substituted 2-phenylacetamides show two possible conformational isomers due to lack of free rotation about the C(O)-N bond (Petrović et al., 1988).
Antimicrobial Agents : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues show potential as effective antimicrobial agents (Jayadevappa et al., 2012).
Treatment for Overactive Detrusors : N-(4-amino-2-butynyl)acetamide derivatives show inhibitory activity on detrusor contraction, suggesting potential treatments for overactive detrusors (Take et al., 1992).
Mécanisme D'action
While the mechanism of action of 2-chloro-N-cyclohexyl-N-phenylacetamide is not explicitly stated in the search results, a related compound, 2-chloro-N-phenylacetamide, has shown promising antifungal activity against strains of Aspergillus flavus . Its likely mechanism of action involves binding to ergosterol on the fungal plasma membrane and possible inhibition of DNA synthesis through the inhibition of thymidylate synthase .
Safety and Hazards
The safety data sheet for 2-chloro-N-cyclohexyl-N-phenylacetamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .
Propriétés
IUPAC Name |
2-chloro-N-cyclohexyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAVIQBJLVXQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383493 | |
| Record name | 2-chloro-N-cyclohexyl-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836249 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-cyclohexyl-N-phenylacetamide | |
CAS RN |
100721-33-3 | |
| Record name | 2-chloro-N-cyclohexyl-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






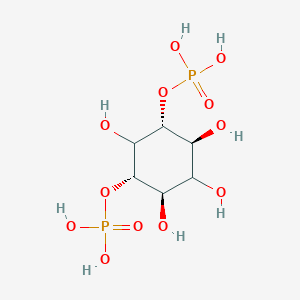
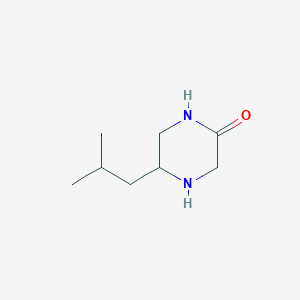
![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)
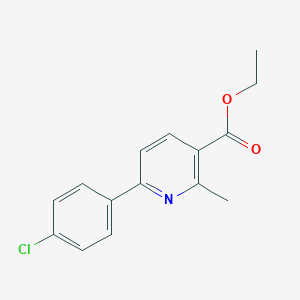
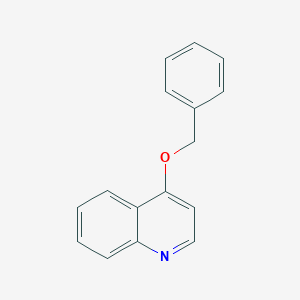
![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)
![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)
